molecular formula C9H10BN3O2 B1393413 1-(4-Pyridinomethyl)pyrazole-4-boronic acid CAS No. 1141889-26-0

1-(4-Pyridinomethyl)pyrazole-4-boronic acid

Cat. No.: B1393413
CAS No.: 1141889-26-0
M. Wt: 203.01 g/mol
InChI Key: CFVKZRLVYHPZLH-UHFFFAOYSA-N
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Description

1-(4-Pyridinomethyl)pyrazole-4-boronic acid is a versatile chemical compound with the molecular formula C9H10BN3O2 and a molecular weight of 203.01 g/mol . This compound features a pyrazole ring substituted with a pyridinomethyl group and a boronic acid functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

1-(4-Pyridinomethyl)pyrazole-4-boronic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

While the specific mechanism of action for 1-(4-Pyridinomethyl)pyrazole-4-boronic acid is not mentioned in the search results, boronic acids are known to form reversible covalent bonds with certain functional groups, such as diols and cis-diols.

Future Directions

Given the potential applications of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid in studying metal-binding proteins or enzymes, and its potential involvement in various chemical reactions , it could be a subject of interest for future research in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a pyrazole halide with a pyridinomethylboronic acid ester . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyridinomethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Pyridinomethyl)pyrazole-4-boronic acid is unique due to its combination of a pyridinomethyl group and a boronic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to chelate metal ions and form reversible covalent bonds with nucleophiles further enhances its versatility in scientific research .

Properties

IUPAC Name

[1-(pyridin-4-ylmethyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7,14-15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVKZRLVYHPZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC2=CC=NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675002
Record name {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141889-26-0
Record name {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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